Cas no 1351594-55-2 (N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide)

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide is a specialized diamide compound featuring a cyclohexyl-hydroxyethyl moiety and a thiophene-methyl group. Its unique structure imparts potential applications in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both polar (hydroxyethyl, diamide) and nonpolar (cyclohexyl, thiophene) groups enhances its versatility in solubility and binding interactions. The compound’s stability under standard conditions and well-defined reactivity profile make it suitable for controlled derivatization. Its hybrid aromatic-aliphatic character may contribute to tailored physicochemical properties, supporting its use in drug discovery or material science applications. Further studies are required to fully elucidate its functional potential.
N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide structure
1351594-55-2 structure
商品名:N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide
CAS番号:1351594-55-2
MF:C15H22N2O3S
メガワット:310.411782741547
CID:6398538
PubChem ID:56764339

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide
    • AKOS024524374
    • N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)oxamide
    • N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
    • VU0525456-1
    • F5857-5201
    • 1351594-55-2
    • N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
    • インチ: 1S/C15H22N2O3S/c18-13(11-5-2-1-3-6-11)10-17-15(20)14(19)16-9-12-7-4-8-21-12/h4,7-8,11,13,18H,1-3,5-6,9-10H2,(H,16,19)(H,17,20)
    • InChIKey: XZAWYBMWZNXVQS-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1CNC(C(NCC(C1CCCCC1)O)=O)=O

計算された属性

  • せいみつぶんしりょう: 310.13511374g/mol
  • どういたいしつりょう: 310.13511374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5857-5201-10μmol
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
1351594-55-2
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-5201-4mg
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
1351594-55-2
4mg
$66.0 2023-09-09
Life Chemicals
F5857-5201-50mg
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
1351594-55-2
50mg
$160.0 2023-09-09
Life Chemicals
F5857-5201-30mg
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
1351594-55-2
30mg
$119.0 2023-09-09
Life Chemicals
F5857-5201-3mg
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
1351594-55-2
3mg
$63.0 2023-09-09
Life Chemicals
F5857-5201-5μmol
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
1351594-55-2
5μmol
$63.0 2023-09-09
Life Chemicals
F5857-5201-25mg
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
1351594-55-2
25mg
$109.0 2023-09-09
Life Chemicals
F5857-5201-5mg
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
1351594-55-2
5mg
$69.0 2023-09-09
Life Chemicals
F5857-5201-75mg
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
1351594-55-2
75mg
$208.0 2023-09-09
Life Chemicals
F5857-5201-20μmol
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(thiophen-2-yl)methyl]ethanediamide
1351594-55-2
20μmol
$79.0 2023-09-09

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide 関連文献

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamideに関する追加情報

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide (CAS No. 1351594-55-2): A Comprehensive Overview

The compound N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide (CAS No. 1351594-55-2) is a complex organic molecule with a unique structure that combines several functional groups, making it a subject of interest in various fields of chemistry and materials science. This compound is characterized by its ethanediamide backbone, which serves as a central connecting unit for two distinct substituents: a cyclohexyl group and a thiophene moiety. The presence of these groups imparts unique chemical and physical properties to the molecule, rendering it suitable for diverse applications.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the realm of self-healing polymers. The ethanediamide group acts as a reactive site, enabling the formation of hydrogen bonds and other non-covalent interactions that are crucial for self-repair mechanisms. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly enhance their mechanical properties and durability under stress. This innovation holds promise for industries such as aerospace, automotive, and electronics, where materials with exceptional resilience are highly sought after.

Another area where this compound has shown remarkable potential is in the field of drug delivery systems. The cyclohexyl group introduces hydrophobicity to the molecule, while the thiophene moiety contributes aromaticity and electron-withdrawing properties. These characteristics make the compound an ideal candidate for designing drug carriers that can target specific tissues or cells with high precision. Recent experiments have revealed that this compound can encapsulate hydrophobic drugs efficiently and release them in a controlled manner, minimizing side effects and improving therapeutic outcomes.

The synthesis of N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the cyclohexyl derivative, followed by its coupling with the thiophene-containing precursor via an amide bond formation. This process requires precise control over reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.

From a structural perspective, the molecule exhibits a balance between rigidity and flexibility due to the presence of both aromatic and aliphatic groups. The cyclohexane ring provides structural stability, while the ethanediamide backbone allows for dynamic interactions within molecular assemblies. This combination makes the compound highly versatile in its applications, ranging from catalytic systems to bioimaging agents.

In terms of spectroscopic analysis, this compound has been extensively studied using techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy). These studies have provided insights into its molecular conformation and intermolecular interactions. For instance, NMR data has revealed that the hydroxyl group on the cyclohexane ring exhibits broad signals due to hydrogen bonding with water molecules or other polar groups in solution.

Furthermore, computational chemistry methods have been employed to predict the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have shown that the thiophene moiety plays a significant role in modulating the electronic structure of the molecule, making it a potential candidate for use in organic electronics. Its ability to act as both an electron donor and acceptor makes it suitable for applications in organic photovoltaics and field-effect transistors.

One of the most exciting developments involving this compound is its use in enzyme mimicry. Researchers have found that its structure can be engineered to resemble certain active sites of enzymes, enabling it to catalyze specific chemical reactions with high efficiency. This discovery opens up new avenues for developing cost-effective catalysts for industrial processes, reducing reliance on expensive metal-based catalysts.

In conclusion, N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide (CAS No. 1351594-55-2) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing materials science, drug delivery systems, catalysis, and organic electronics.

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